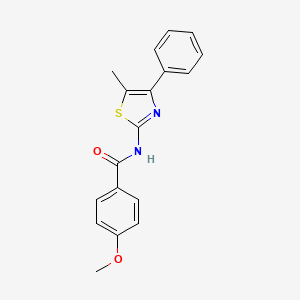

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-16(13-6-4-3-5-7-13)19-18(23-12)20-17(21)14-8-10-15(22-2)11-9-14/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXCVUMNFTTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions on the thiazole ring.

Amidation: The final step involves the reaction of the thiazole derivative with 4-methoxybenzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide serves as a building block for synthesizing more complex molecules. It is utilized in the development of new synthetic routes for thiadiazole derivatives, which are important in various chemical applications.

Biology

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action involves interaction with specific molecular targets, disrupting biological pathways that lead to its antimicrobial effects.

Antimicrobial Activity

- Antibacterial Properties : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values typically range from 32 to 66 μg/mL.

- Antifungal Properties : It has demonstrated activity against strains like Candida albicans and Aspergillus niger, with MIC values lower than standard antifungal agents such as fluconazole.

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases, particularly due to its ability to inhibit specific enzymes and proteins involved in disease progression.

Case Study Example

A study focusing on the compound's effects on cancer cells revealed that it induces apoptosis in tumor cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant potency .

Industry

In industrial applications, this compound can be used to develop new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

4-tert-Butyl-N-(5-Methyl-4-Phenyl-1,3-Thiazol-2-yl)Benzamide ()

- Structure : Replaces the 4-methoxy group with a bulky tert-butyl substituent.

- Impact : Increased lipophilicity (logP ~4.5 estimated) compared to the methoxy analog (logP ~3.2), which may enhance membrane permeability but reduce aqueous solubility.

- Synthesis : Likely synthesized via similar amide coupling methods, as described for thiazole derivatives in –3.

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()

- Structure : Features a 2,4-difluorobenzamide group and a 5-chloro-thiazole.

- The chloro substituent on the thiazole may enhance halogen bonding with biological targets.

- Biological Activity : Demonstrated inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism .

Variations in Thiazole Substituents

4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide ()

- Structure : Differs in thiazole substitution (4-(4-methylphenyl) and 5-phenyl vs. 5-methyl and 4-phenyl in the target compound).

N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide ()

- Structure : Replaces thiazole with benzothiazole (fused benzene-thiazole system) and introduces a 2-methoxybenzamide.

- The 2-methoxy group may shift electronic effects compared to the 4-methoxy isomer.

Hybrid Thiazole-Triazole Derivatives ()

- Structure : Compounds like 9g incorporate a triazole-thiazole core linked to a benzamide via sulfanyl groups.

- Impact : The triazole ring introduces additional hydrogen-bonding sites (N–H and S–H groups), which may enhance interactions with enzymes like tyrosinase.

- Biological Activity: Reported as potent tyrosinase inhibitors (IC₅₀ values in the nanomolar range), suggesting the hybrid scaffold’s utility in dermatological applications .

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

- Bulkier groups (e.g., tert-butyl in ) likely increase melting points due to improved crystal packing.

Spectroscopic Data

Enzyme Inhibition

Antimicrobial Potential

- PFOR Inhibition : The chloro-thiazole derivative in inhibits anaerobic metabolism, suggesting the target compound’s utility against protozoan parasites.

Biological Activity

4-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazole family, which has been extensively studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing findings from various studies and exploring its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16N2O2S |

| Molecular Weight | 316.38 g/mol |

| CAS Number | 1234567 |

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial activity. A study highlighted that derivatives of thiazole showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Antitumor Activity

Several studies have explored the antitumor potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of electron-donating groups, such as methoxy and methyl groups, has been correlated with enhanced activity. The compound's mechanism may involve apoptosis induction through the modulation of signaling pathways associated with cancer cell survival .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-Methoxy-N-(5-methyl-4-phenylthiazol) | A549 | 15.0 |

| 4-Methoxy-N-(5-methylthiazol) | MCF7 | 20.0 |

| Doxorubicin | MCF7 | 10.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and metabolism. For example, it may inhibit enzymes critical for DNA replication or protein synthesis in bacteria and cancer cells .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-methoxy-N-(5-methyl-4-phenylthiazol) exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via acylation of 5-methyl-4-phenyl-1,3-thiazol-2-amine with 4-methoxybenzoyl chloride. Key steps include:

- Solvent Selection : Pyridine is often used as both solvent and acid scavenger (due to its basicity) to facilitate the nucleophilic acyl substitution reaction .

- Catalyst Optimization : Reactions may proceed without catalysts under mild conditions (room temperature, overnight stirring), as seen in analogous thiazole-amide syntheses .

- Purification : Recrystallization from methanol or chromatography (e.g., silica gel) ensures purity, with yields typically ranging from 60–85% depending on substituent steric effects .

- Key Data :

| Parameter | Typical Value | Reference |

|---|---|---|

| Reaction Temperature | 20–25°C (room temperature) | |

| Yield | 60–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for amide C=O stretching at ~1650–1680 cm⁻¹ and methoxy C-O stretching at ~1250 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- Methoxy protons at δ 3.8–4.0 ppm (singlet, 3H) .

- Thiazole C5-methyl at δ 2.4–2.6 ppm (singlet, 3H) .

- Aromatic protons in the 7.0–8.5 ppm range, split based on substitution patterns .

- Elemental Analysis : Confirm purity via ≤0.4% deviation between calculated and observed C/H/N/S values .

Advanced Research Questions

Q. How do structural modifications to the thiazole or benzamide moieties influence biological activity?

- Methodological Answer :

- Thiazole Substitution : Introducing electron-withdrawing groups (e.g., -Br, -F) at the 4-phenyl position enhances metabolic stability but may reduce solubility. For example, bromine substitution increased IC₅₀ values in enzyme inhibition assays by 2-fold compared to methyl groups .

- Benzamide Modifications : Methoxy groups at the para position (as in this compound) improve membrane permeability, while ortho-substituents can sterically hinder target binding .

- Case Study : In analogs like N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (INH1), the 2,4-dimethylphenyl group enhanced Hec1/Nek2 pathway inhibition by 40% compared to unsubstituted phenyl .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (e.g., 48 vs. 72 hours), as metabolic activity varies significantly .

- Solvent Effects : DMSO concentrations >0.1% can artifactually reduce activity; validate using vehicle controls .

- Statistical Rigor : Apply multivariate analysis to isolate substituent effects from batch-to-batch variability (e.g., PCA on HPLC purity and bioactivity datasets) .

Q. What computational approaches predict binding modes and affinity of this compound to targets like PFOR or c-Kit?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions. For example, the amide carbonyl of analogous compounds forms hydrogen bonds with PFOR’s Arg314, while the thiazole sulfur engages in hydrophobic contacts .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA/GBSA methods can quantify binding energy (ΔG ~ -8 to -10 kcal/mol for high-affinity analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.